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Compound of Interest

Compound Name:
1-Tert-butyl 3-methyl piperazine-

1,3-dicarboxylate

Cat. No.: B044663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Tert-butyl 3-methyl
piperazine-1,3-dicarboxylate, a key building block in medicinal chemistry. This document

outlines its chemical and physical properties, provides detailed experimental protocols for its

synthesis, and discusses its relevance in the context of contemporary drug discovery,

particularly in the development of targeted cancer therapies.

Compound Identification and Properties
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate is a piperazine derivative featuring both a

tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This bifunctional nature makes it

a versatile intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification
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Identifier Value

Chemical Name
1-O-tert-butyl 3-O-methyl piperazine-1,3-

dicarboxylate[1]

CAS Number 129799-08-2[2][3][4][5]

Molecular Formula C₁₁H₂₀N₂O₄[1][4][5]

Molecular Weight 244.29 g/mol [2][3][6]

Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC[1]

InChI Key QUKAHFCVKNRRBU-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property Value

Appearance Colorless oil or solid[4][7]

Purity ≥97% (typical)[2][3]

Solubility
Soluble in common organic solvents such as

methanol and ethyl acetate.

Spectroscopic Data
The structure of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate can be confirmed by

various spectroscopic methods. Below is a summary of reported nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data.

Table 3: ¹H NMR Spectroscopic Data
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Source
Chemical Shift (δ ppm) and Multiplicity
(Solvent: CDCl₃)

Source 1[7]

3.71 (s, 3H), 3.64 (d, 1H), 3.41–3.40 (dt, 1H),

3.01–3.00 (m, 3H), 2.78–2.67 (t, 1H), 2.19-2.15

(dt, 2H), 1.43 (dd, 9H)

Source 2[8]

4.02 (m, 1H), 3.74 (s, 3H), 3.70 (m, 1H), 3.43

(m, 1H), 3.20 (m, 1H), 3.04 (m, 2H), 2.75 (m,

1H), 2.14 (m, 1H), 1.47 (s, 9H)

Table 4: Mass Spectrometry Data

Ion m/z

[M+H]⁺ 245.1[7]

[M+Na]⁺ 267[8]

Experimental Protocols
The synthesis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate can be achieved

through a multi-step process, typically starting from pyrazine-2-carboxylic acid or by

deprotection of a suitably protected precursor.

Synthesis from Pyrazine-2-carboxylic Acid
This synthetic route involves esterification, reduction of the pyrazine ring, and subsequent Boc

protection.
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Pyrazine-2-carboxylic acid

Esterification (SOCl₂, MeOH)

Methyl pyrazine-2-carboxylate

Hydrogenation (Pd/C, H₂)

Methyl piperazine-2-carboxylate

Boc Protection (Boc₂O)

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Click to download full resolution via product page

Synthetic workflow from pyrazine-2-carboxylic acid.

Step 1: Esterification of Pyrazine-2-carboxylic Acid To a stirred mixture of pyrazine-2-carboxylic

acid (1 equivalent) in methanol (MeOH), thionyl chloride (SOCl₂) (2 equivalents) is added

dropwise at 0-10 °C.[7] The mixture is then stirred overnight at room temperature. The solvent

is removed under reduced pressure, and the residue is neutralized with a saturated aqueous

solution of sodium bicarbonate. The product, methyl pyrazine-2-carboxylate, is extracted with

ethyl acetate (EtOAc), and the combined organic phases are concentrated to yield a solid.[7]
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Step 2: Hydrogenation of the Pyrazine Ring Methyl pyrazine-2-carboxylate is dissolved in

methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is

stirred under a hydrogen atmosphere at room temperature for several hours until the reaction is

complete (monitored by TLC or GC-MS).[8] The catalyst is then removed by filtration, and the

filtrate is concentrated to give methyl piperazine-2-carboxylate.

Step 3: Boc Protection Methyl piperazine-2-carboxylate is dissolved in a suitable solvent such

as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is added, and

the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched,

and the product is extracted. The organic layer is dried and concentrated. The crude product is

purified by column chromatography to afford 1-Tert-butyl 3-methyl piperazine-1,3-
dicarboxylate as a colorless oil.[7]

Applications in Drug Discovery
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs.[7] The unique structural features of 1-Tert-butyl 3-methyl piperazine-1,3-
dicarboxylate make it a valuable building block for creating libraries of compounds for drug

screening.

Role in KRAS G12C Inhibitor Synthesis
Mutations in the KRAS proto-oncogene are prevalent in several aggressive cancers, including

pancreatic, colorectal, and lung cancers.[9][10] The KRAS G12C mutation, in particular, has

been a focus of intense drug discovery efforts.[9][11] Small molecules that can covalently bind

to the mutant cysteine-12 residue have emerged as a promising therapeutic strategy.[12]

These inhibitors lock the KRAS protein in its inactive GDP-bound state, thereby blocking

downstream signaling pathways that promote cell proliferation and survival.[12][13]

The piperazine moiety is a common feature in several KRAS G12C inhibitors, where it often

serves as a central scaffold to orient the key pharmacophoric elements. While 1-Tert-butyl 3-
methyl piperazine-1,3-dicarboxylate itself is not a KRAS inhibitor, its derivatives are integral

to the synthesis of these targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10625227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10625227/
https://www.mdpi.com/2072-6694/17/17/2803
https://pmc.ncbi.nlm.nih.gov/articles/PMC6954325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6954325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8767686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8767686/
https://www.benchchem.com/product/b044663#1-tert-butyl-3-methyl-piperazine-1-3-dicarboxylate-cas-number
https://www.benchchem.com/product/b044663#1-tert-butyl-3-methyl-piperazine-1-3-dicarboxylate-cas-number
https://www.benchchem.com/product/b044663#1-tert-butyl-3-methyl-piperazine-1-3-dicarboxylate-cas-number
https://www.benchchem.com/product/b044663#1-tert-butyl-3-methyl-piperazine-1-3-dicarboxylate-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

